Prednisolone sodium metazoate
Overview
Description
Prednisolone sodium metazoate (also known as Prednisolone metasulfobenzoate sodium, Prednisolone 21- (sodium 3-sulfobenzoate), or Predenema) is a synthetic glucocorticoid . It is used in the treatment of Inflammatory Bowel Disease, Ulcerative Colitis, and GI Disorders . It is also used to treat various conditions such as allergic states, mycosis fungoides, primary or secondary adrenocortical insufficiency, hematologic disorders, acute leukemia, multiple sclerosis, uveitis, symptomatic sarcoidosis, rheumatic diseases, inflammation and pain .
Synthesis Analysis
Prednisolone sodium metazoate-loaded quatsomes were prepared using a varied concentration of quaternary ammonium surfactants (QAS) and cholesterol (CHO). A 2^3 factorial design was conducted to address the impact of independent variables QAS type, QAS to CHO molar ratio, and sonication time . The quatsomes were then incorporated into different gel bases to prepare an optimized mucoadhesive gel .
Molecular Structure Analysis
The molecular formula of Prednisolone sodium metazoate is C28H31NaO9S . Its exact mass is 566.16 and its molecular weight is 566.597 .
Chemical Reactions Analysis
In high-performance liquid chromatography (HPLC), it is a challenge to separate the prednisolone peak and its structurally related substance (hydrocortisone), which only differs in a double bond at the C-1 position . An improved stability-indicating reversed-phase HPLC method for related substances of prednisolone was developed and validated for use in quality control laboratories for routine analysis .
Physical And Chemical Properties Analysis
The particle size of the developed quatsomes ranged from 69.47 ± 0.41 to 113.28 ± 0.79 nm, the polydispersity index from 0.207 ± 0.004 to 0.328 ± 0.004, zeta potential from 45.15 ± 0.19 to 68.1 ± 0.54 mV, entrapment efficiency percent from 79.62 ± 1.44 to 98.60% ± 1.22 and percent of drug released after 6 h from 58.39 ± 1.75 to 94.42% ± 2.15 .
Scientific Research Applications
COLAL-PRED in Inflammatory Bowel Disease
Prednisolone sodium metazoate, when combined with COLAL colonic drug delivery technology, has been investigated for treating inflammatory bowel disease. This combination, known as COLAL-PRED, was developed by Alizyme with a Phase III trial planned for 2005 (Hanauer & Sparrow, 2004).
Ulcerative Colitis Treatment
In a study exploring the use of a pH-dependent acrylic resin Eudragit S to coat prednisolone metasulphabenzoate, researchers aimed to deliver the medication to the proximal colon for treating extensive ulcerative colitis. The study revealed that this approach could be beneficial for extensive ulcerative colitis without the risk of systemic steroid side effects (Ford, Oliver, Shepherd, & Wilkinson, 1992).
Immunosuppressive Effects in Allergic Disorders
Prednisolone and prednisolone sodium succinate are widely used as immunosuppressive agents for various allergic disorders. Research indicates that the immunosuppressive effects of prednisolone sodium succinate may be due to prednisolone liberated from it into the culture medium, which suggests its potential clinical efficacy in certain pathological conditions (Sugiyama, Kawada, Sato, & Hirano, 2001).
Prednisolone in Systemic Lupus Erythematosus
Prednisone and prednisolone have been used to treat patients with active systemic lupus erythematosus, showing that the clinical improvement paralleled that obtained with corticotropin and cortisone, but with some variations in necessary dosages and side effects (Dubois, 1956).
Eosinophilic Meningitis Treatment
A study on Thai patients with eosinophilic meningitis treated them with a combination of prednisolone and mebendazole, revealing that the regimen was safe and beneficial in relieving headaches in patients with eosinophilic meningitis (Chotmongkol et al., 2006).
DNase II Induction in HeLa S3 Cells
Prednisolone metasulfobenzoate has been shown to induce an increase in DNase II, a lysosomal enzyme, in HeLa S3 cells, providing insight into enzyme induction by steroids (Bustan & Slor, 1976).
Safety And Hazards
Future Directions
A study aimed to formulate a buccal mucoadhesive gel containing prednisolone sodium metazoate-loaded quatsomes for efficient localized therapy of recurrent aphthous ulcers . The quatsomal mucoadhesive gel showed rapid recovery of ulcers, which was confirmed by the histological study and the evaluation of inflammatory biomarkers . These results assured the capability of the developed quatsomal mucoadhesive gel to be a promising formulation for treating buccal diseases .
properties
IUPAC Name |
sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFZSORKWFPGNE-VDYYWZOJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3694-41-5 (Parent) | |
Record name | Prednisolone sodium metazoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90212211 | |
Record name | Prednisolone sodium metazoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone sodium metazoate | |
CAS RN |
630-67-1 | |
Record name | Prednisolone sodium metazoate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone sodium metazoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prednisolone 21-(3-sodium-sulphobenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE SODIUM METAZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D345THM53T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.